Isothiocyanate de 2-chloro-6-méthylphényle

Vue d'ensemble

Description

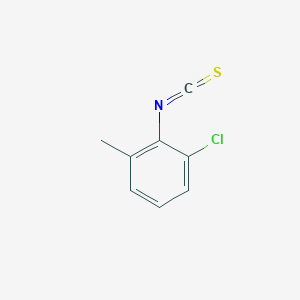

2-Chloro-6-Methylphenyl Isothiocyanate is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . This compound is part of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research.

Applications De Recherche Scientifique

Anticancer Applications

2-Chloro-6-methylphenyl isothiocyanate has been explored for its anticancer properties. Isothiocyanates, in general, are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Combined Application with Anticancer Drugs : Research indicates that combining isothiocyanate compounds with conventional anticancer drugs enhances therapeutic efficacy. For instance, a patent describes formulations that include 2-chloro-6-methylphenyl isothiocyanate alongside established chemotherapy agents, potentially improving treatment outcomes for various cancers .

Biological Activities

The compound exhibits various biological activities that make it a subject of interest in pharmacological studies.

Antimicrobial Activity

Studies have shown that isothiocyanates possess antimicrobial properties, which can be leveraged in developing new antimicrobial agents. The compound's structure allows it to disrupt microbial cell membranes, leading to cell death.

Antioxidant Properties

2-Chloro-6-methylphenyl isothiocyanate has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and may have implications in aging and chronic disease management.

Chemical Synthesis and Research Applications

As a chemical reagent, 2-chloro-6-methylphenyl isothiocyanate serves as an important intermediate in organic synthesis. It can be used to synthesize other biologically active compounds or as a building block in the development of new materials.

Synthesis Techniques

The synthesis of 2-chloro-6-methylphenyl isothiocyanate typically involves the reaction of 2-chloro-6-methylphenol with thiophosgene or similar reagents under controlled conditions. This process highlights its utility in synthetic organic chemistry and materials science.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Research | Enhances efficacy of chemotherapy; induces apoptosis |

| Antimicrobial Activity | Disrupts microbial membranes; potential for new agents |

| Antioxidant Properties | Protects against oxidative stress |

| Chemical Synthesis | Intermediate for synthesizing other active compounds |

| Safety Considerations | Harmful if ingested or contacted; requires handling precautions |

Analyse Biochimique

Biochemical Properties

The exact nature of these interactions would depend on the specific structure of the isothiocyanate and the biomolecules it interacts with .

Cellular Effects

It is known that isothiocyanates can cause burns of eyes, skin, and mucous membranes .

Molecular Mechanism

Isothiocyanates are known to react via an SN1 pathway, via the resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that thermal decomposition can lead to the release of irritating gases and vapors .

Metabolic Pathways

Isothiocyanates are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Isothiocyanates are known to be transported and distributed within cells and tissues .

Subcellular Localization

Isothiocyanates are known to localize in various subcellular compartments .

Méthodes De Préparation

2-Chloro-6-Methylphenyl Isothiocyanate can be synthesized through various methods. One common method involves the reaction of 2-Chloro-6-Methylphenylamine with thiophosgene under controlled conditions . Another method includes the reaction of 2-Chloro-6-Methylphenylamine with carbon disulfide and a catalyst such as di-tert-butyl dicarbonate and DMAP or DABCO . These reactions are typically carried out under nitrogen protection to prevent unwanted side reactions and to ensure high yields.

Analyse Des Réactions Chimiques

2-Chloro-6-Methylphenyl Isothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with primary and secondary amines to form substituted thioureas.

Addition Reactions:

Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.

Common reagents used in these reactions include amines, alcohols, and various catalysts. The major products formed from these reactions are substituted thioureas and carbamates .

Mécanisme D'action

The mechanism of action of 2-Chloro-6-Methylphenyl Isothiocyanate involves its reactive isothiocyanate group (N=C=S), which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, thereby affecting their function . The molecular targets and pathways involved include various enzymes and proteins that play crucial roles in cellular processes .

Comparaison Avec Des Composés Similaires

2-Chloro-6-Methylphenyl Isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the reactive isothiocyanate group, 2-Chloro-6-Methylphenyl Isothiocyanate is unique due to the presence of a chlorine atom and a methyl group on the phenyl ring. This structural difference can influence its reactivity and specificity in chemical reactions .

Similar compounds include:

- Phenyl Isothiocyanate

- Benzyl Isothiocyanate

- Allyl Isothiocyanate

These compounds are also widely used in organic synthesis and biological research, but their reactivity and applications can vary based on their specific structures .

Activité Biologique

2-Chloro-6-Methylphenyl Isothiocyanate (2-CMPI), with the chemical formula CHClNS and a molecular weight of approximately 183.66 g/mol, is an organic compound belonging to the isothiocyanate family. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

2-CMPI can be synthesized through various methods, notably the reaction of 2-chloro-6-methylaniline with thiophosgene. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are employed to confirm its molecular structure and purity.

Biological Activities

Antimicrobial Properties

Research indicates that isothiocyanates exhibit significant antimicrobial activities. 2-CMPI has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism involves the modification of proteins and nucleic acids through electrophilic attack on biological nucleophiles.

Anticancer Activity

The anticancer potential of 2-CMPI has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HT-29). The compound's IC values in these studies indicate its effectiveness in inhibiting cell proliferation at nanomolar concentrations. For instance, one study reported significant antiproliferative activity with IC values as low as 0.095 µM in MCF-7 cells .

The biological activity of 2-CMPI is largely attributed to its ability to modify cellular macromolecules. The compound interacts with various molecular targets, leading to:

- Induction of Apoptosis : Studies have shown that 2-CMPI can induce programmed cell death in cancer cells by modulating apoptotic pathways. It influences the expression of key proteins involved in apoptosis, such as downregulating anti-apoptotic factors like Bcl-2 while upregulating pro-apoptotic factors like Bax .

- Inhibition of Tubulin Polymerization : Similar to other isothiocyanates, 2-CMPI may disrupt microtubule dynamics, which is critical for cell division and proliferation. This mechanism contributes to its anticancer effects by preventing cancer cells from successfully completing mitosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-CMPI, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylphenyl Isothiocyanate | Contains a methyl group without chlorine | Less reactive than chlorinated variants |

| Phenyl Isothiocyanate | Simple phenyl ring without additional substitutions | Commonly studied for its biological effects |

| 4-Chlorophenyl Isothiocyanate | Chlorine atom at the para position | Exhibits different reactivity patterns |

| Benzyl Isothiocyanate | Contains a benzyl group | Known for its antimicrobial properties |

The presence of both chlorine and methyl substitutions in 2-CMPI enhances its reactivity compared to these similar compounds, contributing to its distinctive biological activity profile.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various isothiocyanates, including 2-CMPI, against bacterial strains such as E. coli and S. aureus. Results indicated that 2-CMPI exhibited significant inhibition zones compared to controls, highlighting its potential as a natural preservative or therapeutic agent.

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxicity of 2-CMPI against multiple human cancer cell lines using the MTT assay. The compound showed potent activity with IC values ranging from 0.095 µM to 0.620 µM across different cell lines, suggesting a strong potential for further development into anticancer therapies .

Propriétés

IUPAC Name |

1-chloro-2-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQPKPCDKLACIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395657 | |

| Record name | 2-Chloro-6-Methylphenyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-34-0 | |

| Record name | 2-Chloro-6-Methylphenyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.